3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)22(28)30-24-19(18)20(27)21(32-24)23(31)29-16-9-7-15(25)8-10-16/h3-10,12H,27H2,1-2H3,(H2,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMGDPLDAUCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features include a thieno[2,3-b]pyridine core with various substituents such as amino, cyano, and carboxamide groups. These functional groups are believed to contribute to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research.
Structural Characteristics
The compound's structure can be represented as follows:
Key Features:
- Thieno[2,3-b]pyridine Core : This bicyclic structure is known for its biological activity.
- Amino Groups : The presence of amino groups enhances the potential for interactions with biological targets.
- Cyano Group : This group may influence the compound's reactivity and binding affinity.
Biological Activities
Research indicates that thienopyridine derivatives exhibit various biological activities, including:
-
Antimicrobial Properties :
- Compounds in this class have shown effectiveness against bacterial strains by inhibiting histidine kinases, which play a crucial role in bacterial signal transduction pathways.
- High-throughput screening assays have indicated that this compound acts as a competitive inhibitor of ATP with an IC50 suggesting strong binding affinity against bacterial histidine kinases .
-
Antitumor Activity :
- Similar thienopyridine structures have been explored for their potential to inhibit tumor growth. The unique arrangement of functional groups in this compound may enhance its efficacy in targeting cancer cells .
Inhibitory Activity Against Histidine Kinases
A study highlighted that 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide demonstrated significant inhibitory activity against bacterial histidine kinases. The findings suggest potential applications in developing new antibacterial agents targeting resistant strains.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields vary significantly (37–87%), influenced by substituent reactivity and purification methods. For example, methyl and chloro groups facilitate higher yields due to reduced steric hindrance compared to bulky isopropyl/bromo groups .
- Thermal Stability : Analogs with fluorophenyl substituents exhibit higher melting points (>250°C), suggesting enhanced crystallinity and stability compared to cyclopenta-fused derivatives (<250°C) .
Pharmacological and Physicochemical Properties
For instance:
- KuSaSch100 (4-Cl-substituted) showed moderate activity against Plasmodium falciparum (IC₅₀ ~1.2 µM) .
- Fluorophenyl derivatives demonstrated improved solubility in polar solvents (e.g., DMSO) due to electronegative fluorine atoms, whereas bromo/isopropyl groups may reduce solubility .
Table 2: Hypothetical Activity Comparison Based on Substituent Effects
Mechanistic Insights : Bromine’s polarizability may enhance target binding via halogen bonding, while isopropyl groups could hinder membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thieno[2,3-b]pyridine derivative?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thieno[2,3-b]pyridine core via cyclization of substituted thiophene and pyridine precursors under acidic or catalytic conditions.
- Step 2 : Functionalization at the 2-position with a carboxamide group via coupling reactions (e.g., HATU/DCC-mediated amidation).
- Step 3 : Introduction of substituents (e.g., 4-bromophenyl, 4-isopropylphenyl) via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling .
- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to avoid side products like over-alkylation or incomplete coupling .
Q. Which analytical techniques are critical for structural characterization?
- Primary Methods :
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intramolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for cyano and carbonyl groups).
- Mass spectrometry (HRMS) : Validates molecular weight and purity.
- Example Data :
| Parameter | Value (X-ray) | Reference |
|---|---|---|
| Planarity (r.m.s.) | 0.0333 Å (thienopyridine core) | |
| Dihedral angle | 4.4° (core vs. imidazole) |
Q. What biological assays are commonly used to evaluate its activity?
- Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution for MIC determination .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Approach :
- Modify substituents : Replace 4-bromophenyl with electron-withdrawing/donating groups to assess impact on bioactivity.
- Core variations : Compare thieno[2,3-b]pyridine with thiazolo[5,4-b]pyridine derivatives .
Q. How should contradictions in biological activity data be resolved (e.g., varying IC₅₀ across studies)?
- Troubleshooting Steps :
- Purity verification : Reanalyze compound via HPLC to rule out impurities (>95% purity required) .
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Solvent effects : Test DMSO concentration (e.g., ≤0.1% to avoid cytotoxicity artifacts) .
- Case Study : Discrepancies in anti-leishmanial activity of similar thienopyridines were traced to differences in parasite strains and assay protocols .
Q. What computational strategies predict target interactions or metabolic stability?
- In Silico Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
